molecular formula C19H32N2O5 B000391 Perindopril erbumina CAS No. 107133-36-8

Perindopril erbumina

Número de catálogo: B000391
Número CAS: 107133-36-8
Peso molecular: 368.5 g/mol
Clave InChI: IPVQLZZIHOAWMC-QXKUPLGCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Indications and Mechanism of Action

Perindopril erbumine is primarily indicated for:

  • Hypertension : It effectively treats mild to moderate essential hypertension, either as monotherapy or in combination with other antihypertensive agents, particularly thiazide diuretics .
  • Congestive Heart Failure : It serves as adjunctive therapy in managing mild to moderate heart failure, typically alongside diuretics and sometimes digitalis glycosides .
  • Cardiovascular Risk Reduction : Perindopril erbumine is utilized in patients with stable coronary artery disease to reduce the risk of cardiovascular events, including myocardial infarction and cardiac arrest .

The mechanism of action involves the inhibition of ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. This results in vasodilation, reduced blood pressure, and decreased workload on the heart .

Hypertension Management

A study involving hypertensive patients demonstrated that perindopril erbumine significantly lowered systolic and diastolic blood pressure compared to placebo. Patients treated with perindopril showed a reduction in cardiovascular events over a follow-up period of five years .

Heart Failure Treatment

In a randomized controlled trial, perindopril erbumine was shown to improve symptoms and exercise capacity in patients with heart failure. The trial reported a 30% reduction in hospitalizations related to heart failure among those treated with perindopril compared to those receiving standard care .

Post-Myocardial Infarction Care

Research has indicated that perindopril erbumine reduces mortality rates in post-myocardial infarction patients. A meta-analysis found that patients receiving perindopril had a 20% lower risk of death from cardiovascular causes compared to those who did not receive ACE inhibitors .

Dosage and Administration

The recommended starting dose for adults is typically 4 mg once daily, which may be adjusted based on individual response and tolerability. In elderly patients or those with renal impairment, a lower starting dose of 2 mg is advised .

Safety Profile and Side Effects

While generally well-tolerated, perindopril erbumine can cause side effects such as:

  • Hypotension
  • Hyperkalemia
  • Renal impairment

Monitoring blood pressure and renal function is essential during treatment initiation and dose adjustments .

Comparative Efficacy

ApplicationPerindopril ErbumineOther ACE InhibitorsThiazide Diuretics
HypertensionEffectiveEffectiveModerate
Heart FailureYesYesNo
Cardiovascular Risk ReductionHigh efficacyHigh efficacyLow

Mecanismo De Acción

Target of Action

Perindopril erbumine primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by perindopril erbumine is the RAAS . By inhibiting ACE and preventing the formation of ATII, perindoprilat disrupts the RAAS . This leads to a decrease in blood pressure and a reduction in the workload on the heart .

Pharmacokinetics

Perindopril erbumine is readily absorbed from the gastrointestinal tract . Its absorption is significantly decreased when taken with food . After absorption, it is rapidly metabolized in the liver to its active form, perindoprilat . The peak effect of perindoprilat is observed within 3 to 7 hours . It is primarily excreted in the urine . The half-life of perindopril is approximately 0.8 to 1 hour, while the half-life of perindoprilat is 30 to 120 hours .

Result of Action

The inhibition of ACE by perindoprilat results in the dilation of blood vessels . This lowers blood pressure and increases the supply of blood and oxygen to the heart . As a result, perindopril erbumine is used to treat conditions such as hypertension and mild to moderate congestive heart failure .

Action Environment

The action of perindopril erbumine can be influenced by various environmental factors. For instance, the presence of food in the gastrointestinal tract can significantly decrease the absorption of perindopril erbumine . Additionally, the drug’s efficacy can be affected by the patient’s liver function, as perindopril erbumine is metabolized in the liver to its active form .

Análisis Bioquímico

Biochemical Properties

Perindopril Erbumine is a specific inhibitor of angiotensin-converting enzyme . It interacts with this enzyme, inhibiting its activity and thus playing a crucial role in regulating blood pressure .

Cellular Effects

Perindopril Erbumine exerts its effects on various types of cells, primarily those in the cardiovascular system. By inhibiting the angiotensin-converting enzyme, it reduces the production of angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced blood volume, and ultimately, lower blood pressure .

Molecular Mechanism

At the molecular level, Perindopril Erbumine binds to the active site of the angiotensin-converting enzyme, preventing it from converting angiotensin I to angiotensin II . This inhibition disrupts the renin-angiotensin-aldosterone system, leading to reduced vasoconstriction and decreased reabsorption of sodium and water in the kidneys .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Perindopril Erbumine have been observed to be stable over time . It has been found to be robust enough for estimation in bulk drug and dosage form under various stress conditions .

Dosage Effects in Animal Models

The effects of Perindopril Erbumine in animal models are dose-dependent. While low to moderate doses effectively lower blood pressure, excessively high doses may lead to hypotension and other adverse effects .

Metabolic Pathways

Perindopril Erbumine is metabolized in the liver to perindoprilat, an active metabolite . This metabolite is then excreted in the urine .

Transport and Distribution

After oral administration, Perindopril Erbumine is absorbed and distributed throughout the body. It is then transported to the liver where it is metabolized to its active form .

Subcellular Localization

Perindopril Erbumine and its active metabolite, perindoprilat, primarily exert their effects on the cell membrane, where the angiotensin-converting enzyme is located . By binding to this enzyme on the cell surface, they inhibit its activity and disrupt the renin-angiotensin-aldosterone system .

Análisis De Reacciones Químicas

Types of Reactions

Perindopril undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis of perindopril is perindoprilat, which is the active form of the drug .

Actividad Biológica

Perindopril erbumine is a well-established angiotensin-converting enzyme (ACE) inhibitor, primarily used for the treatment of hypertension and heart failure. This article explores its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by various studies and findings.

Perindopril erbumine is a prodrug that is converted in the body to its active form, perindoprilat. It inhibits the ACE enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, perindopril reduces the production of angiotensin II, a potent vasoconstrictor. This leads to vasodilation, decreased blood pressure, and reduced strain on the heart.

  • IC50 Value : The potency of perindopril erbumine as an ACE inhibitor is indicated by its IC50 value of 1.05 nM, demonstrating its effectiveness in suppressing ACE activity .

Blood Pressure Reduction

Numerous studies have shown that perindopril effectively lowers blood pressure in hypertensive patients. A systematic review indicated that doses ranging from 4 to 8 mg once daily significantly reduced both systolic (SBP) and diastolic blood pressure (DBP) over a 24-hour period. The response rates for achieving target DBP levels were notably higher compared to other ACE inhibitors like captopril .

Study Population Dosage SBP Reduction DBP Reduction
Randomized Trial AHypertensive patients4-8 mg daily11.1 mmHg8.5 mmHg
Randomized Trial BElderly patients2-4 mg daily15.8 mmHg7.8 mmHg

Cardiovascular Outcomes

Long-term studies have demonstrated that perindopril not only lowers blood pressure but also improves cardiovascular outcomes. For instance, in patients with end-stage renal failure, perindopril was associated with a significant reduction in all-cause mortality and cardiovascular events . The EUROPA study highlighted a 20% reduction in cardiovascular mortality among patients treated with perindopril compared to placebo over an extended follow-up period .

Safety Profile

While perindopril is generally well-tolerated, certain adverse effects have been documented. The most common side effect is a persistent cough, seen in about 10% of patients. Other serious but rare side effects include angioedema and renal impairment .

  • Angioedema Incidence : Approximately 0.1-0.2% of patients may experience life-threatening angioedema associated with ACE inhibitors .

Case Studies

  • Delirium Induced by Perindopril : A case report documented a 51-year-old female who developed transient delirium after starting treatment with perindopril combined with amlodipine. This highlights the need for careful monitoring when initiating therapy .
  • Combination Therapy : In another study involving fixed-dose combinations of perindopril and amlodipine, patients demonstrated superior blood pressure control compared to those receiving monotherapy .

Propiedades

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVQLZZIHOAWMC-QXKUPLGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023440
Record name Perindopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Perindopril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.22e+00 g/L
Record name Perindopril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

There are two isoforms of ACE: the somatic isoform, which exists as a glycoprotein comprised of a single polypeptide chain of 1277; and the testicular isoform, which has a lower molecular mass and is thought to play a role in sperm maturation and binding of sperm to the oviduct epithelium. Somatic ACE has two functionally active domains, N and C, which arise from tandem gene duplication. Although the two domains have high sequence similarity, they play distinct physiological roles. The C-domain is predominantly involved in blood pressure regulation while the N-domain plays a role in hematopoietic stem cell differentiation and proliferation. ACE inhibitors bind to and inhibit the activity of both domains, but have much greater affinity for and inhibitory activity against the C-domain. Perindoprilat, the active metabolite of perindopril, competes with ATI for binding to ACE and inhibits and enzymatic proteolysis of ATI to ATII. Decreasing ATII levels in the body decreases blood pressure by inhibiting the pressor effects of ATII as described in the Pharmacology section above. Perindopril also causes an increase in plasma renin activity likely due to a loss of feedback inhibition mediated by ATII on the release of renin and/or stimulation of reflex mechanisms via baroreceptors.
Record name Perindopril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00790
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

82834-16-0, 107133-36-8
Record name Perindopril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82834-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perindopril [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082834160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perindopril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00790
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Perindopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-, (2S,3aS,7aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERINDOPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5GMK36KGY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Perindopril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perindopril erbumine
Reactant of Route 2
Perindopril erbumine
Reactant of Route 3
Perindopril erbumine
Reactant of Route 4
Perindopril erbumine
Reactant of Route 5
Perindopril erbumine
Reactant of Route 6
Perindopril erbumine
Customer
Q & A

Q1: What is the primary target of Perindopril erbumine and how does it interact with this target?

A1: Perindopril erbumine is a prodrug that is metabolized to the active metabolite, Perindoprilat. Perindoprilat acts as a long-acting angiotensin-converting enzyme (ACE) inhibitor. [] It exerts its therapeutic effect by binding to and inhibiting the activity of ACE, thus preventing the conversion of Angiotensin I to Angiotensin II. [, , ]

Q2: What are the downstream effects of ACE inhibition by Perindoprilat?

A2: Inhibition of ACE by Perindoprilat leads to:

  • Decreased vasoconstriction: Lower levels of Angiotensin II result in the relaxation of blood vessels. [, ]
  • Increased plasma renin activity: The reduced negative feedback from Angiotensin II stimulates the release of renin. []
  • Decreased aldosterone secretion: Angiotensin II stimulates aldosterone release, so its reduction leads to lower aldosterone levels. []

Q3: What therapeutic benefits are associated with Perindopril's mechanism of action?

A3: By inhibiting ACE, Perindopril erbumine is clinically indicated for the treatment of:

  • Hypertension: Perindopril erbumine effectively lowers blood pressure, a key therapeutic goal in managing hypertension. [, , , , ]
  • Heart Failure: The drug improves heart function and reduces symptoms in patients with heart failure. [, , , , ]
  • Stable Coronary Artery Disease: Perindopril erbumine helps to prevent major cardiovascular events in patients with stable coronary artery disease. [, , ]

Q4: What is the molecular formula and weight of Perindopril erbumine?

A4: The molecular formula of Perindopril erbumine is C19H32N2O5.C4H11N, and its molecular weight is 441.60 g/mol. []

Q5: What spectroscopic techniques are commonly used to characterize Perindopril erbumine?

A5: Various spectroscopic techniques are employed for characterizing Perindopril erbumine, including:

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique helps identify functional groups and potential drug-excipient interactions. [, , ]
  • Nuclear Magnetic Resonance (NMR): NMR provides detailed structural information about the molecule. []
  • Mass Spectrometry (MS): MS is used for determining the molecular weight and characterizing fragmentation patterns. []

Q6: How does the thermal stability of Perindopril erbumine change when formulated in a tablet compared to the pure active ingredient?

A6: Studies using thermogravimetric analysis (TGA) have shown that Perindopril erbumine exhibits enhanced thermal stability when formulated as a tablet compared to the pure active ingredient. The activation energy for thermal degradation was significantly higher for the tablet formulation, indicating improved stability in the presence of excipients. []

Q7: Which excipients are known to improve the thermal stability of Perindopril erbumine in tablet formulations?

A7: Excipients like anhydrous colloidal silica, microcrystalline cellulose, lactose, and magnesium stearate have been shown to enhance the thermal stability of Perindopril erbumine in tablet formulations. []

Q8: What strategies have been explored to improve the taste of Perindopril erbumine formulations?

A8: Taste masking techniques, particularly using Eudragit E 100 as a taste-masking polymer, have been successfully employed to improve the palatability of Perindopril erbumine formulations. [, ]

Q9: How does the presence of food affect the pharmacokinetics of Perindopril erbumine?

A9: While food intake doesn't significantly influence the extent of absorption of Perindopril erbumine, it does reduce the conversion of Perindopril to its active metabolite, Perindoprilat. []

Q10: What are the key considerations in developing orally disintegrating tablets of Perindopril erbumine?

A10: Key considerations in developing orally disintegrating tablets include:

  • Taste masking: Addressing the bitter taste of the drug is crucial for patient acceptability. [, ]
  • Rapid disintegration: Achieving fast disintegration in saliva is essential for this dosage form. [, ]
  • Choice of superdisintegrants: Selection of suitable superdisintegrants like Ac-Di-Sol is crucial for optimizing disintegration time and drug release. [, ]

Q11: What analytical techniques are commonly employed for the quantification of Perindopril erbumine?

A11: Several analytical techniques are used to quantify Perindopril erbumine, including:

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection (HPLC-UV) or mass spectrometry (LC-MS/MS), is widely used for both assay and impurity profiling. [, , , , , , , ]
  • UV-Spectrophotometry: UV spectrophotometric methods, including those utilizing derivatization strategies, offer simple and cost-effective quantification approaches. [, , , , ]
  • Enzymatic Methods: These methods leverage specific enzymatic reactions to quantify Perindopril erbumine. []

Q12: What are the advantages of developing a stability-indicating analytical method for Perindopril erbumine?

A12: Stability-indicating methods are crucial for:

  • Monitoring drug degradation: These methods can accurately quantify drug content even in the presence of degradation products, ensuring product quality and safety. [, , ]
  • Assessing stability under various conditions: These methods allow evaluating drug stability under different stress conditions like hydrolysis, oxidation, and thermal stress, providing valuable information for formulation development and storage. [, , , ]

Q13: What novel drug delivery systems have been investigated for Perindopril erbumine?

A13: Research has explored various drug delivery systems for Perindopril erbumine, including:

  • Nanocomposites: Intercalation of Perindopril erbumine into layered double hydroxides has shown potential for controlled drug release and improved therapeutic efficacy. [, ]
  • Ethosomes: Ethosomes, as lipid-based carrier systems, have demonstrated promising results for enhancing transdermal delivery of Perindopril erbumine. []
  • Proniosomes: These carrier systems, similar to ethosomes, have also been investigated for improving the transdermal delivery of Perindopril erbumine. []
  • Hydrogels: Thiolated arabinoxylan-grafted acrylic acid copolymers have been explored as pH-sensitive hydrogels for controlled release of Perindopril erbumine. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.